molecular formula C16H21NO6 B15132059 Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate CAS No. 1245646-09-6

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate

Cat. No.: B15132059
CAS No.: 1245646-09-6
M. Wt: 323.34 g/mol
InChI Key: NUHMKAJZZKFTKF-UHFFFAOYSA-N
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Description

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate is an organic compound with the molecular formula C16H21NO6 and a molecular weight of 323.34 g/mol . This compound is characterized by the presence of an ester group, a benzyloxycarbonyl group, and a methoxy-oxoethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate typically involves the esterification of 3-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl chloroformate and 2-methoxy-2-oxoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)acetate
  • Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)butanoate
  • Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)pentanoate

Uniqueness

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its benzyloxycarbonyl group provides protection for the amine, while the ester and methoxy-oxoethyl groups offer sites for further chemical modification .

Properties

CAS No.

1245646-09-6

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]propanoate

InChI

InChI=1S/C16H21NO6/c1-3-22-14(18)9-10-17(11-15(19)21-2)16(20)23-12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

NUHMKAJZZKFTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC(=O)OC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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